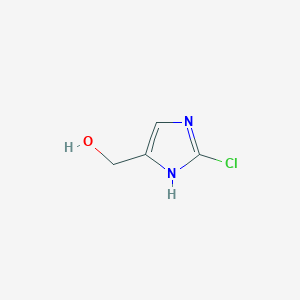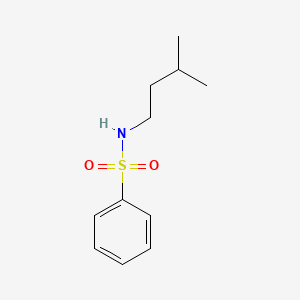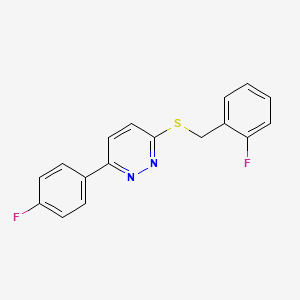
(2-chloro-1H-imidazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazoles are a type of organic compound with a five-membered ring structure, which includes two nitrogen atoms and three carbon atoms . They are key components in many biologically active molecules and are used in a variety of applications .
Synthesis Analysis
The synthesis of imidazoles has been a subject of research for many years. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . These methods often involve the formation of bonds during the creation of the imidazole ring .Molecular Structure Analysis
The molecular structure of imidazoles involves a five-membered ring with two non-adjacent nitrogen atoms . The remaining three positions in the ring are occupied by carbon atoms .Chemical Reactions Analysis
Imidazoles can undergo a variety of chemical reactions. Recent literature highlights the use of various catalysts and conditions to achieve different substitution patterns around the imidazole ring .Physical and Chemical Properties Analysis
Imidazoles have a range of physical and chemical properties. For example, they have a density of approximately 1.2 g/cm³ . The boiling point can vary, but is often around 407.7°C .Aplicaciones Científicas De Investigación
Crystallographic Characterization
- The structure of related compounds, like 2-butyl-4-chloro-1-[2′-(2H-tetrazol-5-yl)-1,1′-biphenyl-4-ylmethyl]-1H-imidazole-5-methanol, has been characterized using crystallographic techniques. This precise characterization revealed a perfectly ordered structure, stabilized by intermolecular hydrogen bonding (Tessler & Goldberg, 2004).
Synthesis and Conversion Processes
- Derivatives of (1-Methyl-1H-imidazol-2-yl) methanol, similar in structure to (2-chloro-1H-imidazol-5-yl)methanol, have been synthesized and converted into carbonyl compounds. These compounds can be regarded as a masked form of the carbonyl group and as a synthon of the group (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Antimicrobial Applications
- Some novel imidazole derivatives, including those with a structure similar to this compound, have shown potential antimicrobial activity. These compounds were prepared through specific synthesis processes (Maheta, Patel, & Naliapara, 2012).
Precursor for Biomimetic Chelating Ligands
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, which is structurally related, was prepared through a multi-step process and identified as a potential precursor for the synthesis of biomimetic chelating ligands. The compound and its derivatives could have significant applications (Gaynor, McIntyre, & Creutz, 2023).
Magnetic Properties of Crystals
- The magnetic properties and crystal-stacking structures of hydrochloride crystals based on similar compounds have been investigated. These studies can provide insights into the low magnetic susceptibilities and unusual magnetic behaviors of such crystals (Yong, Zhang, & She, 2013).
Application in Copper(II) Chloride Reactions
- Imidazole derivatives like (1-methyl-1H-imidazol-2-yl)methylene-substituted 2-alkylthioimidazol-5(4H)-one, have been used in reactions with copper(II) chloride, leading to complex structures with potential applications (Yudina, Mazhuga, Beloglazkina, Yudin, Rodin, & Zyk, 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-chloro-1H-imidazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O/c5-4-6-1-3(2-8)7-4/h1,8H,2H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYCTEGDGQVTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2634664.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide](/img/structure/B2634667.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2634670.png)



![N-[1-(3-Fluorophenyl)piperidin-4-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2634676.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2634681.png)
![N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2634683.png)
